3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide
Description
3-Fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzamide ring. The thiophene moiety is linked via an ethylamine chain, distinguishing it from simpler benzamide analogs.
Key structural attributes include:
- 3-Fluoro substituent: Enhances electron-withdrawing effects and metabolic stability.
- 4-Methoxy group: Introduces steric bulk and modulates electronic properties.
- Thiophen-3-yl ethylamine side chain: A heterocyclic moiety that may influence solubility and receptor binding.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAJUSXFGGSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 2-(thiophen-3-yl)ethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structure : Contains a 4-(thiophen-3-yl)benzamide core with a piperazine-ethoxyethyl side chain.
- Key Differences : Additional piperazine and dichlorophenyl groups enhance complexity and likely receptor affinity.
- Synthesis : Involves S-alkylation and reverse-phase chromatography (48% yield) .
- Impact : The extended side chain may improve binding to targets like dopamine receptors, as seen in related D3 receptor ligands .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
- Structure : Fluorinated benzamide fused to a dihydrothienylidene ring.
- Key Differences : Rigid thienylidene scaffold vs. flexible ethyl-thiophene linkage.
- Crystallography : Orthorhombic crystal system (P212121), with geometric parameters typical for benzamide-thiophene hybrids .
Physicochemical and Spectral Comparisons
*Inferred based on analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
